2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile” is a chemical compound with the molecular formula C9H4F3N3 and a molecular weight of 211.15 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H4F3N3/c10-9(11,12)7-1-2-8(15-5-7)6(3-13)4-14/h1-2,5-6H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Catalysis and Chemical Reactions
Research highlights the utility of trifluoromethyl groups in catalysis and chemical reactions. For instance, sulfonamides have been explored as terminators in cationic cyclisations, where trifluoromethanesulfonic acid catalyzes the formation of polycyclic systems, showcasing the role of fluorinated compounds in enhancing reaction specificity and efficiency (Haskins & Knight, 2002). Similarly, the investigation into isomerizing alkoxycarbonylation of methyl oleate with triflate complexes underscores the influence of fluorinated ligands on reaction mechanisms, offering insights into process optimization for industrial applications (Roesle et al., 2012).
Polymer Science
In polymer science, the synthesis and properties of organo-soluble, rigid-rod poly(pyridinium triflate)s demonstrate the impact of trifluoromethyl groups on polymer solubility and thermal stability. These polymers exhibit significant resistance to thermal and thermo-oxidative degradation, highlighting their potential in high-performance material applications (Huang et al., 2000).
Supramolecular Chemistry
In supramolecular chemistry, the construction of diverse Ag(I) supramolecular complexes using multidentate dicyanoisophorone-based ligands showcases the role of trifluoromethylated pyridinyl groups in enhancing luminescence and forming varied structural topologies. These findings open avenues for the design of new luminescent materials and molecular sensors (Jin et al., 2013).
Organic Synthesis
Organocatalyst-mediated reactions, such as the enantioselective intramolecular aldol reaction, benefit from the use of trifluoroacetic acid salts, highlighting the importance of fluorinated compounds in achieving high enantioselectivity in synthetic organic chemistry (Hayashi et al., 2007).
High-Performance Polymers
The development of novel soluble polyimides from 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] hexafluoropropane showcases the role of pyridine-containing high-performance polymers in enhancing material properties like solubility, thermal stability, and dielectric properties. This research underlines the significance of trifluoromethyl groups in advancing polymer chemistry for electronic and optical applications (Guan et al., 2014).
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-8(15-5-7)6(3-13)4-14/h1-2,5-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBLNFXYDTDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.